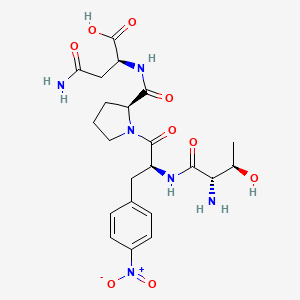
L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: L-threonine, 4-nitro-L-phenylalanine, L-proline, and L-asparagine. The presence of the nitro group on the phenylalanine residue adds unique chemical properties to the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The nitro group on the phenylalanine residue can be reduced to an amino group under specific conditions.
Reduction: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into individual amino acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Free amino acids.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine depends on its interaction with specific molecular targets. The nitro group on the phenylalanine residue can participate in redox reactions, potentially affecting the activity of enzymes or receptors. The peptide can also bind to proteins, altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
L-Tryptophyl-L-threonyl-L-phenylalanyl-L-seryl-L-prolyl-L-phenylalanine: Another synthetic peptide with a similar structure but different amino acid composition.
Cyclo(glycyl-L-threonyl-L-prolyl-L-threonyl-L-prolyl-L-leucyl-L-phenylalanyl-L-phenylalanyl): A cyclic peptide with different amino acid sequence and structure.
Uniqueness
L-Threonyl-4-nitro-L-phenylalanyl-L-prolyl-L-asparagine is unique due to the presence of the nitro group on the phenylalanine residue, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for studying the effects of nitro groups in peptides and exploring new therapeutic applications.
Properties
CAS No. |
880877-44-1 |
|---|---|
Molecular Formula |
C22H30N6O9 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C22H30N6O9/c1-11(29)18(24)20(32)25-14(9-12-4-6-13(7-5-12)28(36)37)21(33)27-8-2-3-16(27)19(31)26-15(22(34)35)10-17(23)30/h4-7,11,14-16,18,29H,2-3,8-10,24H2,1H3,(H2,23,30)(H,25,32)(H,26,31)(H,34,35)/t11-,14+,15+,16+,18+/m1/s1 |
InChI Key |
XPQQFCWFQHYZNH-XGJAGSQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
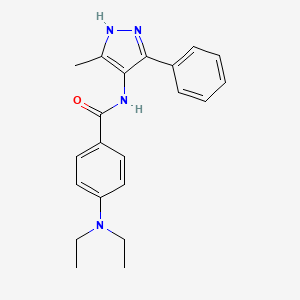
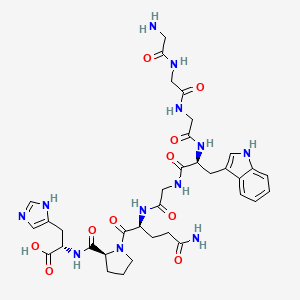
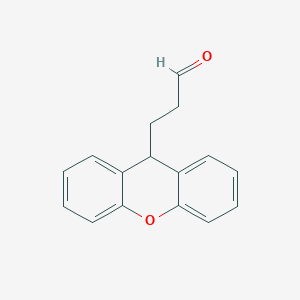
![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
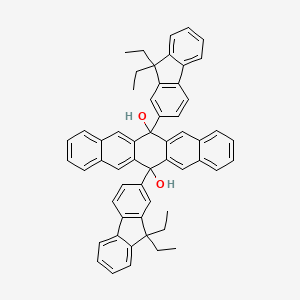
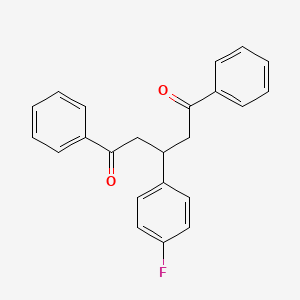
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)
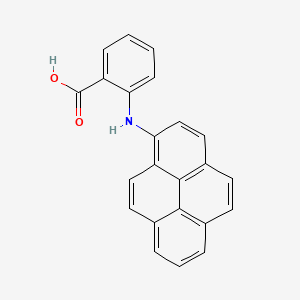
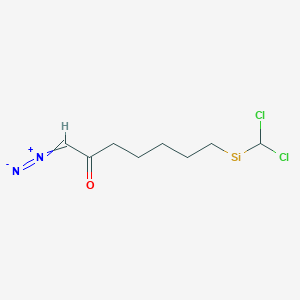
![3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12606331.png)
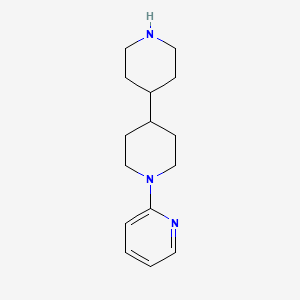
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)
